2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE
Overview
Description
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE is a complex organic compound that features a sulfonamide group, a nitro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE typically involves multiple steps, including the introduction of the sulfonamide group, the nitro group, and the methoxy group. Common synthetic routes may involve the use of reagents such as dimethylamine, sulfonyl chlorides, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted phenylglycinamides .
Scientific Research Applications
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives, nitrobenzene derivatives, and methoxy-substituted aromatic compounds. Examples include:
- Sulfanilamide
- Nitrobenzene
- Anisole
Uniqueness
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a nitro group allows for diverse chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(2-methoxy-5-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-19(2)28(25,26)20(13-7-5-4-6-8-13)12-17(22)18-15-11-14(21(23)24)9-10-16(15)27-3/h4-11H,12H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXQVHAGHKFBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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